molecular formula C6H14ClNO B1434912 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride CAS No. 1807941-52-1

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B1434912
CAS No.: 1807941-52-1
M. Wt: 151.63 g/mol
InChI Key: QSSKHKPWUASZNI-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol This compound is known for its unique structural features, which include a cyclobutane ring substituted with a methoxy group and a methylamine group

Preparation Methods

The synthesis of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through [2+2] cycloaddition reactions.

    Methoxy Group Introduction: The methoxy group is introduced via nucleophilic substitution reactions using methanol as the nucleophile.

    Methylamine Group Addition:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:

    cis-3-Methoxy-N-methylcyclobutan-1-amine hydrochloride: This compound has a similar structure but differs in the spatial arrangement of its atoms.

    trans-3-Methoxycyclobutanamine hydrochloride: Another structurally related compound with different stereochemistry.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications .

Properties

IUPAC Name

3-methoxy-N-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-5-3-6(4-5)8-2;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSKHKPWUASZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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